9-(2-methylphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
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Overview
Description
9-(2-methylphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a heterocyclic compound that belongs to the xanthene family Xanthenes are known for their diverse biological activities and are often used in the synthesis of dyes, pharmaceuticals, and organic materials
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-methylphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione typically involves a multi-step process. One common method is the condensation reaction between 2-methylbenzaldehyde and dimedone (5,5-dimethyl-1,3-cyclohexanedione) in the presence of a catalyst such as piperidine. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
For industrial-scale production, the process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. Catalysts such as acidic resins or metal catalysts can be employed to enhance the reaction rate and selectivity. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can also be considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
9-(2-methylphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives, depending on the reagents used.
Scientific Research Applications
9-(2-methylphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its pharmacological properties.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 9-(2-methylphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit enzyme activity or modulate receptor signaling pathways, leading to therapeutic effects. The exact molecular targets and pathways involved would require further investigation through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-(2-methylphenyl)-1,3,4-oxadiazole: Another compound with a 2-methylphenyl substituent, known for its pharmaceutical applications.
2-Methylphenethylamine: A compound with a similar aromatic structure, used in various chemical and pharmaceutical applications.
9-Methyl-9-(2-methylphenyl)-9H-fluorene: A structurally related compound with applications in organic electronics.
Uniqueness
9-(2-methylphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is unique due to its xanthene core, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its potential biological activities make it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C20H20O3 |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
9-(2-methylphenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione |
InChI |
InChI=1S/C20H20O3/c1-12-6-2-3-7-13(12)18-19-14(21)8-4-10-16(19)23-17-11-5-9-15(22)20(17)18/h2-3,6-7,18H,4-5,8-11H2,1H3 |
InChI Key |
FUXLZWUFQKWYMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2C3=C(CCCC3=O)OC4=C2C(=O)CCC4 |
Origin of Product |
United States |
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